N~4~-(4-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Descripción
N⁴-(4-Chlorophenyl)-1-phenyl-N⁶,N⁶-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl group at the N⁴ position and dual propyl substituents at the N⁶ position. Pyrazolo[3,4-d]pyrimidine scaffolds are known for their versatility in medicinal chemistry, often serving as kinase inhibitors or epigenetic modulators, as seen in analogs like PRMT5 inhibitors .
Propiedades
IUPAC Name |
4-N-(4-chlorophenyl)-1-phenyl-6-N,6-N-dipropylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN6/c1-3-14-29(15-4-2)23-27-21(26-18-12-10-17(24)11-13-18)20-16-25-30(22(20)28-23)19-8-6-5-7-9-19/h5-13,16H,3-4,14-15H2,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCXLZLZNUPHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole intermediate, which is then reacted with a suitable pyrimidine derivative under reflux conditions . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
N~4~-(4-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Aplicaciones Científicas De Investigación
N~4~-(4-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting protein tyrosine kinases, which are involved in cell signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting protein tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth . The molecular docking studies have shown that the compound binds effectively within the EGFR binding site, thereby blocking its activity .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Electronic Effects
Key structural differences among pyrazolo[3,4-d]pyrimidine derivatives lie in the N⁴ and N⁶ substituents:
*Calculated based on molecular formulas.
- Chlorophenyl vs.
- Dipropyl vs. Ethyl/Isopropyl : Dipropyl groups at N⁶ increase lipophilicity compared to ethyl () but reduce steric bulk relative to isopropyl (), balancing solubility and target engagement .
Physicochemical Properties
- Solubility : The dipropyl-substituted target compound likely exhibits lower aqueous solubility than the ethyl analog (0.5 µg/mL, ) due to increased hydrophobicity but higher solubility than isopropyl derivatives .
- NMR Spectral Shifts : In analogs with chlorophenyl groups (), ¹H NMR signals for aromatic protons appear between 7.24–8.36 ppm, reflecting electron-deficient environments. The target compound’s 4-chlorophenyl group may exhibit similar deshielding effects .
Actividad Biológica
N~4~-(4-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest in medicinal chemistry, particularly due to its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a pyrazole ring fused to a pyrimidine structure. Its molecular formula is with a molecular weight of 353.85 g/mol. The presence of the 4-chlorophenyl and dipropyl groups contributes to its unique biological properties.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of various kinases. Specifically, N~4~-(4-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been identified as a potential inhibitor of casein kinase 1 (CK1), which plays a critical role in cellular signaling pathways associated with cancer and neurodegenerative diseases. The compound's mechanism involves binding to the ATP-binding site of CK1, thereby inhibiting its activity and affecting downstream signaling cascades involved in cell proliferation and survival .
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that it exhibits potent cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 8.21 |
| HCT-116 (colon cancer) | 19.56 |
These findings suggest that N~4~-(4-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can effectively inhibit tumor cell growth .
Kinase Inhibition
The compound has shown significant inhibitory activity against wild-type EGFR and mutant forms (e.g., T790M) with IC50 values as low as 0.016 µM for wild-type EGFR. This suggests its potential utility in targeting resistant cancer phenotypes .
Apoptotic Induction
Flow cytometric analyses have revealed that treatment with this compound can induce apoptosis in cancer cells. It promotes a notable increase in the BAX/Bcl-2 ratio, indicating its role in triggering apoptotic pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of N~4~-(4-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine:
- CK1 Inhibition Study : A study highlighted the discovery of this compound as a novel CK1 inhibitor with an IC50 value of 78 nM. This was part of a broader effort to identify small molecules that could modulate CK1 activity for therapeutic purposes in cancer treatment .
- EGFR Inhibition Research : Another investigation focused on the synthesis and evaluation of various derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold, including this compound. The results indicated promising anti-proliferative activities against multiple cancer cell lines .
- Mechanistic Insights : Molecular docking studies have provided insights into how N~4~-(4-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine interacts with its targets at the molecular level, aiding in the design of more potent analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
